3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group, a methyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The process conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
2680539-25-5 |
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Molecular Formula |
C6H6F2N2O2 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-4(3-11)5(9-10)12-6(7)8/h2-3,6H,1H3 |
InChI Key |
AHRJZXFBUCJPCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
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